molecular formula C8H11Cl2N3O2 B1683740 Uracil mustard CAS No. 66-75-1

Uracil mustard

Cat. No.: B1683740
CAS No.: 66-75-1
M. Wt: 252.09 g/mol
InChI Key: IDPUKCWIGUEADI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Uracil Mustard, also known as Uramustine, primarily targets DNA . DNA is the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. It plays a crucial role in cell division, growth, and function.

Mode of Action

This compound is an alkylating antineoplastic agent . After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA , thus inhibiting DNA synthesis and function . This cross-linking causes DNA damage, which can lead to cell death or genetic mutations, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

This compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of this compound-induced cross-linking . At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed . This disruption of normal cellular function can lead to the death of rapidly dividing cells, such as cancer cells.

Pharmacokinetics

It is known that the blood levels of this compound drop to essentially undetectable levels within 2 hours of administration . Less than 1% of the dose is excreted unchanged in the urine . The protein binding of this compound is about 5% .

Result of Action

The primary result of this compound’s action is the damage to DNA, primarily in cancer cells that preferentially take up the uracil due to their need to make nucleic acids during their rapid cycles of cell division . This DNA damage leads to apoptosis (programmed cell death) of the affected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of uracil with bis(2-chloroethyl)amine under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of uracil mustard follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Properties

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IDPUKCWIGUEADI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O2
Record name URACIL MUSTARD
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DSSTOX Substance ID

DTXSID8026270
Record name Uracil mustard
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Molecular Weight

252.09 g/mol
Source PubChem
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Physical Description

Creamy white crystals or off-white powder. Used as an anti-cancer medicine., Solid
Record name URACIL MUSTARD
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SPARINGLY SOL IN WATER, SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM, INSOL IN BENZENE, SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF, For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page., 1.32e+00 g/L
Record name URACIL MUSTARD
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Mechanism of Action

After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., ... ITS ANTINEOPLASTIC EFFECTS ARE STRICTLY THOSE OF ITS BIS-CHLOROETHYLAMINE MOIETY., Uracil mustard, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.
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Color/Form

WHITE CRYSTALS FROM METHANOL & WATER, OFF-WHITE, CRYSTALLINE POWDER

CAS No.

66-75-1
Record name URACIL MUSTARD
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Melting Point

403 °F (NTP, 1992), 206 °C
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Record name Uracil mustard
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Record name Uracil mustard
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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